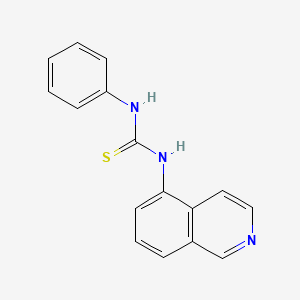
Thiourea, N-5-isoquinolinyl-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-5-isoquinolinyl-N’-phenyl- is an organosulfur compound with the molecular formula C16H13N3S It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a phenyl group and the other with an isoquinolinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be synthesized through several methods. One common approach involves the reaction of isoquinoline-5-amine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Another method involves the use of carbamoyl isothiocyanates as starting materials. These react with primary amines to form the desired thiourea derivatives. The reaction conditions often include mild temperatures and the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of thiourea derivatives generally involves large-scale synthesis using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-5-isoquinolinyl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The phenyl and isoquinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Thiourea, N-5-isoquinolinyl-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of thiourea, N-5-isoquinolinyl-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Thiourea, N-5-isoquinolinyl-N’-phenyl- can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar structure but lacks the isoquinolinyl group.
N,N’-diphenylthiourea: Contains two phenyl groups instead of an isoquinolinyl group.
N-isoquinolinylthiourea: Contains an isoquinolinyl group but lacks the phenyl group.
The uniqueness of thiourea, N-5-isoquinolinyl-N’-phenyl- lies in its dual substitution with both phenyl and isoquinolinyl groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
119612-67-8 |
|---|---|
Fórmula molecular |
C16H13N3S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-isoquinolin-5-yl-3-phenylthiourea |
InChI |
InChI=1S/C16H13N3S/c20-16(18-13-6-2-1-3-7-13)19-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H2,18,19,20) |
Clave InChI |
FKUVYHPEXWCJNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















